molecular formula C16H33NSSi B14492971 Tributyl(3-isothiocyanatopropyl)silane CAS No. 63007-94-3

Tributyl(3-isothiocyanatopropyl)silane

Cat. No.: B14492971
CAS No.: 63007-94-3
M. Wt: 299.6 g/mol
InChI Key: CKDRQCHRUAQKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(3-isothiocyanatopropyl)silane is an organosilicon compound with the molecular formula C₁₆H₃₃NSSi and a molecular weight of 299.59 g/mol . This compound is characterized by the presence of a silane group bonded to a 3-isothiocyanatopropyl group and three butyl groups. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-isothiocyanatopropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-isothiocyanatopropyltrimethoxysilane with tributylchlorosilane in the presence of a base . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to control temperature and pressure. The process may include steps such as distillation and purification to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-isothiocyanatopropyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation with an alkene would yield a silane-alkyl product .

Mechanism of Action

The mechanism of action of tributyl(3-isothiocyanatopropyl)silane involves the interaction of its functional groups with target molecules. The isothiocyanate group can form covalent bonds with nucleophiles, while the silane group can participate in hydrosilylation reactions . These interactions enable the compound to modify surfaces and create stable bonds with various substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(3-isothiocyanatopropyl)silane is unique due to the combination of its isothiocyanate and silane functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows it to be used in a broader range of applications compared to similar compounds .

Properties

CAS No.

63007-94-3

Molecular Formula

C16H33NSSi

Molecular Weight

299.6 g/mol

IUPAC Name

tributyl(3-isothiocyanatopropyl)silane

InChI

InChI=1S/C16H33NSSi/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-10-11-17-16-18/h4-15H2,1-3H3

InChI Key

CKDRQCHRUAQKME-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)CCCN=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.